

SK609 for Cognitive Enhancement: A Technical Whitepaper

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Compound of Interest		
Compound Name:	SK609	
Cat. No.:	B1193515	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK609 is a novel investigational compound with a unique dual mechanism of action that has shown promise in preclinical models for cognitive enhancement, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and proposed mechanism of action of **SK609**, intended for an audience of researchers, scientists, and drug development professionals.

1. Core Pharmacology and Mechanism of Action

SK609 is a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2] This dual activity leads to the modulation of dopaminergic and noradrenergic neurotransmission in key brain regions associated with cognition, such as the prefrontal cortex.[1][3]

Unlike traditional psychostimulants such as amphetamine and methylphenidate, **SK609** has no significant affinity for the dopamine transporter (DAT), which may account for its favorable side-effect profile, including a lack of psychostimulant-like increases in spontaneous locomotor



activity.[4][5][6] The G-protein bias at the D3R suggests a signaling pathway that may differ from unbiased agonists, potentially contributing to its unique therapeutic effects.[1]

Pharmacological Profile of SK609

Parameter	Value	Reference
Dopamine D3 Receptor (D3R) Agonism		
EC50 (high-affinity sites)	~283 nM	[1]
G-protein to β-arrestin ligand bias	4.6	[1]
β-arrestin recruitment	< 30%	[1]
Norepinephrine Transporter (NET) Inhibition		
IC50	~570 nM	[1]
Pharmacokinetics		
Oral Bioavailability	98%	[1][3]
Brain Distribution	High distribution in striatum, hippocampus, and prefrontal cortex	[1][3]

Preclinical Efficacy in Cognitive Models

SK609 has been evaluated in rodent and non-human primate models of Parkinson's disease-related cognitive impairment, demonstrating significant improvements in executive function and attention.

Summary of Preclinical Cognitive Enhancement Studies



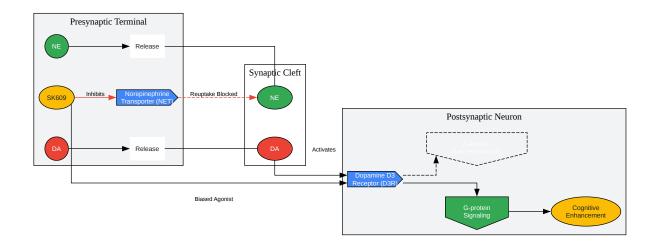
Animal Model	Cognitive Task	Key Findings	Dosage	Reference
6- hydroxydopamin e (6-OHDA) lesioned rats	Sustained Attention Task	Dose-dependent improvement in performance; significant reduction in misses and false alarm errors.	Peak performance at 4 mg/kg	[1][3]
MPTP-treated cynomolgus macaques	Object Retrieval Task	Improved performance with a significant reduction in cognitive errors (barrier reaches) and motor errors.	Not specified	[1]
Naïve rats	Probabilistic Discounting Task	Did not increase risky choice behavior, unlike amphetamine and methylphenidate.	4 mg/kg	[4][5]

In naïve rats, systemic administration of **SK609** led to a 300% increase in norepinephrine and a 160% increase in dopamine in the prefrontal cortex, providing a neurochemical basis for its pro-cognitive effects.[7]

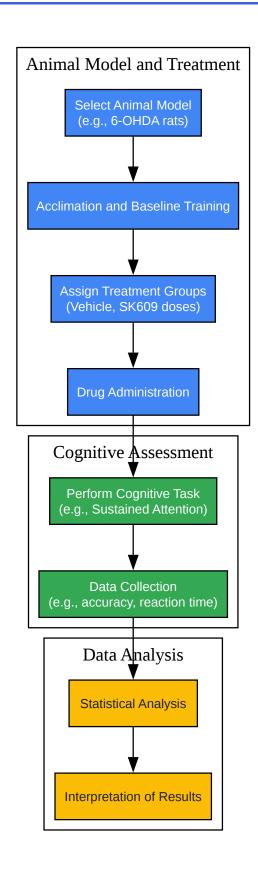
Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of **SK609**









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